6-Cyclopropyl-2H-1,3-benzodioxole-5-carbaldehyde
CAS No.:
Cat. No.: VC17697350
Molecular Formula: C11H10O3
Molecular Weight: 190.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10O3 |
|---|---|
| Molecular Weight | 190.19 g/mol |
| IUPAC Name | 6-cyclopropyl-1,3-benzodioxole-5-carbaldehyde |
| Standard InChI | InChI=1S/C11H10O3/c12-5-8-3-10-11(14-6-13-10)4-9(8)7-1-2-7/h3-5,7H,1-2,6H2 |
| Standard InChI Key | WWKXCEVHLMFRBH-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C2=CC3=C(C=C2C=O)OCO3 |
Introduction
6-Cyclopropyl-2H-1,3-benzodioxole-5-carbaldehyde is a chemical compound belonging to the benzodioxole family, which is a type of heterocyclic aromatic compound. This compound features a benzene ring fused with a dioxole ring and a cyclopropyl group attached to the benzodioxole core. The presence of an aldehyde functional group at the 5-position enhances its reactivity and potential applications in organic synthesis.
Synthesis and Reactions
The synthesis of 6-Cyclopropyl-2H-1,3-benzodioxole-5-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. The compound can undergo various organic reactions, such as nucleophilic addition to the aldehyde group, which is common in aldehydes. These reactions are often performed in organic solvents at controlled temperatures.
Availability and Handling
6-Cyclopropyl-2H-1,3-benzodioxole-5-carbaldehyde is available from chemical suppliers and is typically stored under standard laboratory conditions. Handling should follow standard safety protocols for organic compounds, including the use of protective equipment and proper ventilation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume